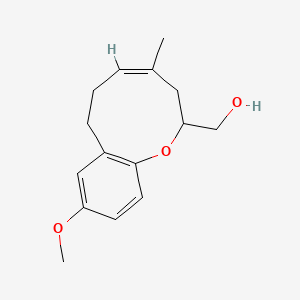
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a methacrylamide group. This compound is of interest due to its unique chemical structure, which combines the properties of imidazole and methacrylamide, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)methacrylamide typically involves the reaction of 1-(3-aminopropyl)imidazole with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide group can participate in radical polymerization reactions to form polymers.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Nucleophilic Substitution: Reagents like alkyl halides can be used in the presence of a base.
Coordination Chemistry: Metal salts such as copper(II) sulfate can be used to form coordination complexes.
Major Products
Polymers: Poly(this compound) with various applications in materials science.
Substituted Imidazoles: Products with modified imidazole rings.
Metal Complexes:
科学研究应用
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of bioactive materials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity, biocompatibility, and chemical resistance.
作用机制
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)methacrylamide is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets through hydrogen bonding and coordination with metal ions. The methacrylamide group allows for polymerization, leading to the formation of materials with specific properties. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action in catalysis and materials science.
相似化合物的比较
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-(3-(1H-imidazol-1-yl)propyl)methacrylamide.
N-(3-(Dimethylamino)propyl)methacrylamide: Another methacrylamide derivative with different substituents on the propyl chain.
N-(3-(1H-Imidazol-1-yl)propyl)methanesulfonamide: A compound with a similar imidazole-propyl structure but different functional groups.
Uniqueness
This compound is unique due to the combination of the imidazole ring and methacrylamide group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in polymer science, coordination chemistry, and materials science, making it a valuable compound in various research fields.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
N-(3-imidazol-1-ylpropyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H15N3O/c1-9(2)10(14)12-4-3-6-13-7-5-11-8-13/h5,7-8H,1,3-4,6H2,2H3,(H,12,14) |
InChI 键 |
FKLGQFNINNOSMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NCCCN1C=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)](/img/structure/B14111012.png)
![(2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14111018.png)
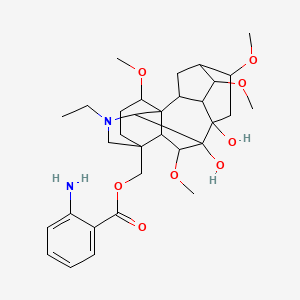
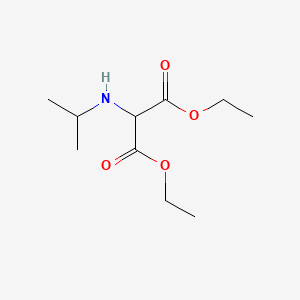
![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14111066.png)
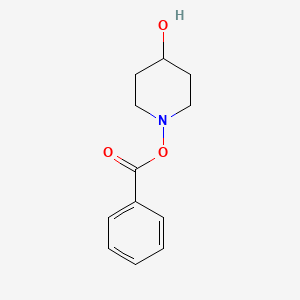
![10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
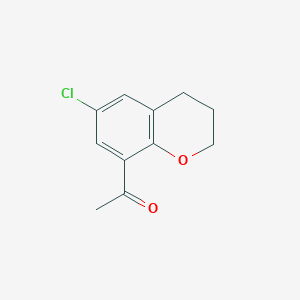
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
